molecular formula C12H21NO2 B3037682 Isoporoidine CAS No. 537-28-0

Isoporoidine

Cat. No. B3037682
CAS RN: 537-28-0
M. Wt: 211.3 g/mol
InChI Key: UUNPOIBDFMMWPX-GGWWSXTCSA-N
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Description

Isoporoidine is a natural product extracted from the old leaf of Duboisia myoporoides . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .


Molecular Structure Analysis

Isoporoidine has a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol . The chemical name for Isoporoidine is [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-methylbutanoate .


Physical And Chemical Properties Analysis

Isoporoidine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Isoporous Micro/Nanoengineered Membranes

Isoporous membranes have a broad range of applications in science, including micro/nanofiltration, cell separation, controlled drug delivery, optics, gas separation, and chromatography. Advances in micro/nanofabrication and material synthesis have enabled the creation of membranes with precisely controlled pore size and shape. These membranes are used for protein filtration, pathogen isolation, cell harvesting, biosensing, and drug delivery (Warkiani et al., 2013).

TMTpro Reagents for Proteome-Wide Measurements

Isobaric labeling, such as the use of TMTpro reagents, facilitates simultaneous proteome-wide expression measurements across multiple samples. This technique is crucial in proteomics for comparing complex biological samples, aiding in drug development, and understanding cellular responses (Li et al., 2020).

Nucleic Acid-Binding Isoquinoline Alkaloids in Drug Design

Isoquinoline alkaloids, like Isoporoidine, have significant importance in biomedical research and drug discovery, particularly for their anticancer properties. Their interaction with nucleic acids and the consequent impact on drug design are areas of active research, with implications for developing new therapeutic agents (Bhadra & Kumar, 2011).

Cyclosporine A Synthesis and Applications

The synthesis of cyclosporine A, a cyclic polypeptide, involves techniques that have broader implications for the synthesis of other complex molecules, including those with medical applications. This synthesis process contributes to the field of medicinal chemistry, particularly in drug design and development (Wu et al., 2010).

Organoid Technology in Disease Modelling and Drug Development

Organoid technology, which can recapitulate organ development and human diseases, plays a significant role in drug development. It allows for more accurate prediction of drug responses, efficacy evaluation, toxicity testing, and pharmacokinetics analysis, thereby bridging the gap between two-dimensional cell culture and in vivo models (Xu et al., 2018).

Hypoglycemic Activity of Alkaloidal Fractions

Isoquinoline alkaloids have shown potential in exerting hypoglycemic effects, indicating their relevance in diabetes research and treatment. Their insulin-mimicking and insulin-releasing effects in both in vitro and in vivo studies highlight their potential as therapeutic agents for managing blood glucose levels (Patel & Mishra, 2011).

Berberine Nanoparticles in Drug Bioavailability

The use of berberine nanoparticles to enhance in vitro bioavailability illustrates the application of nanotechnology in improving the efficacy of drugs with poor solubility. This advancement is particularly relevant in the field of pharmacology and drug delivery systems (Sahibzada et al., 2018).

Safety And Hazards

Isoporoidine is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-8(2)12(14)15-11-6-9-4-5-10(7-11)13-9/h8-11,13H,3-7H2,1-2H3/t8?,9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNPOIBDFMMWPX-GGWWSXTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoporoidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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